8-Chloro-7-fluoro-6-iodoisoquinolin-3-amine
CAS No.:
Cat. No.: VC13802037
Molecular Formula: C9H5ClFIN2
Molecular Weight: 322.50 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H5ClFIN2 |
---|---|
Molecular Weight | 322.50 g/mol |
IUPAC Name | 8-chloro-7-fluoro-6-iodoisoquinolin-3-amine |
Standard InChI | InChI=1S/C9H5ClFIN2/c10-8-5-3-14-7(13)2-4(5)1-6(12)9(8)11/h1-3H,(H2,13,14) |
Standard InChI Key | AFDSMFWTJZLLTD-UHFFFAOYSA-N |
SMILES | C1=C2C=C(N=CC2=C(C(=C1I)F)Cl)N |
Canonical SMILES | C1=C2C=C(N=CC2=C(C(=C1I)F)Cl)N |
Introduction
8-Chloro-7-fluoro-6-iodoisoquinolin-3-amine is a complex organic compound with the molecular formula C₉H₅ClFIN₂ and a molecular weight of approximately 322.50 g/mol . This compound is of interest due to its potential applications in pharmaceutical research, particularly in the development of inhibitors for specific biological targets.
Synthesis and Preparation
The synthesis of 8-Chloro-7-fluoro-6-iodoisoquinolin-3-amine involves complex organic chemistry reactions. While specific synthesis protocols are not detailed here, compounds like this are often prepared through multi-step reactions involving halogenation, amination, and other functional group transformations.
Biological Activity
Recent research has highlighted the potential of isoquinoline derivatives, including 8-Chloro-7-fluoro-6-iodoisoquinolin-3-amine, as inhibitors of specific biological targets. For instance, isoquinolines have been explored as inhibitors of hematopoietic progenitor kinase 1 (HPK1), a kinase involved in immune regulation and cancer progression . HPK1 inhibitors are being investigated for their potential in enhancing immune responses and treating HPK1-dependent disorders, such as cancer .
Pharmaceutical Applications
The compound's structure suggests it could be used as a scaffold for designing more potent HPK1 inhibitors. By modifying the existing structure, researchers can explore various pharmacophores that might improve the compound's efficacy and selectivity for HPK1.
Safety and Handling
8-Chloro-7-fluoro-6-iodoisoquinolin-3-amine is intended for research use only and should be handled by experienced personnel due to potential hazards associated with its chemical properties . Safety data sheets recommend appropriate protective measures when handling this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume